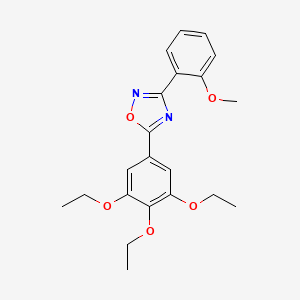

3-(2-methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of 1,2,4-oxadiazole derivatives involves cyclization reactions of appropriate precursors, often utilizing specific conditions to achieve the desired structural features. For instance, the synthesis of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles has been achieved through cyclization of benzoylbenzohydrazides in specific conditions, showcasing the methodological diversity in oxadiazole synthesis (Mikhailov et al., 2018).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including "3-(2-methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole," is characterized by a 1,2,4-oxadiazole ring substituted with various functional groups that significantly influence their chemical behavior and properties. Spectral and luminescent studies of similar compounds have provided insights into their structural characteristics and potential applications in materials science due to their high quantum yield in both polar and nonpolar solvents (Mikhailov et al., 2018).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, demonstrating a range of chemical properties depending on their specific substituents. For example, the photochemistry of 5-aryl-1,2,4-oxadiazoles has been explored, revealing that intermediates from the breaking of the ring O−N bond can lead to diverse products, including quinazolin-4-ones, through heterocyclization or reduction reactions (Buscemi et al., 1999).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives are largely influenced by their molecular structure and the nature of their substituents. These properties include solubility, crystallinity, and thermal stability, which are critical for their applications in materials science and organic electronics.

Chemical Properties Analysis

The chemical properties of "3-(2-methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole" and similar compounds, such as their reactivity, acidity, and electron-donating abilities, are pivotal in their use as intermediates in organic synthesis, corrosion inhibitors, and potential pharmacological agents. Their ability to inhibit corrosion, for instance, has been linked to the adsorption of oxadiazole molecules on metal surfaces, demonstrating their protective capabilities in acidic media (Bouklah et al., 2006).

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-5-25-17-12-14(13-18(26-6-2)19(17)27-7-3)21-22-20(23-28-21)15-10-8-9-11-16(15)24-4/h8-13H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPGIAYPQOPGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)

![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4961268.png)

![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)

![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)

![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)

![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)

![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)

![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)